2-(2-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of chlorophenoxy, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester.
Coupling of Furan and Pyrazole: The furan moiety is introduced via a condensation reaction with the pyrazole derivative.
Final Coupling: The chlorophenoxy intermediate is coupled with the furan-pyrazole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE
- 2-(2-METHOXYPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE
Uniqueness
2-(2-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C17H16ClN3O3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-12(24-15-7-3-2-6-14(15)18)17(22)20-16-8-9-19-21(16)11-13-5-4-10-23-13/h2-10,12H,11H2,1H3,(H,20,22) |
InChI Key |
LHNZNDOHQWAGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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